REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].[C:7]([CH:9]([C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1)[CH2:10][C:11]([OH:13])=[O:12])#[N:8].COS(OC)(=O)=O>C(#N)C>[C:7]([CH:9]([C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1)[CH2:10][C:11]([O:13][CH3:1])=[O:12])#[N:8] |f:0.1.2|
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Name
|
|
Quantity
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320 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl
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Name
|
|
Quantity
|
2.7 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The suspension is heated
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Type
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TEMPERATURE
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Details
|
under reflux
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Type
|
WAIT
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Details
|
The mixture is left
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Type
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CONCENTRATION
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Details
|
The reaction mixture is concentrated
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Type
|
WASH
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Details
|
The organic phase is washed with water
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CC(=O)OC)C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |